molecular formula C4H2BrIN2 B11838380 2-Bromo-6-iodopyrazine

2-Bromo-6-iodopyrazine

Cat. No.: B11838380
M. Wt: 284.88 g/mol
InChI Key: JJQGRUAIPOCESZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodopyrazine typically involves halogenation reactions. One common method is the sequential halogenation of pyrazine. Initially, pyrazine undergoes bromination to form 2-bromopyrazine, followed by iodination to yield this compound . The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodopyrazine depends on its specific application. In chemical reactions, it acts as a halogenated building block, facilitating the formation of new bonds and functional groups. In biological systems, its derivatives may interact with molecular targets such as enzymes and receptors, modulating their activity and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-iodopyrazine is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise functionalization .

Properties

IUPAC Name

2-bromo-6-iodopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-7-2-4(6)8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQGRUAIPOCESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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